Cas no 234450-34-1 (5,7-Bis(Trifluoromethyl)-4-Chloroquinoline)
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline is a fluorinated quinoline derivative characterized by its trifluoromethyl and chloro substituents, which enhance its reactivity and stability in synthetic applications. The presence of electron-withdrawing groups at the 5 and 7 positions increases its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The chloro group at the 4-position further facilitates functionalization through nucleophilic substitution or cross-coupling reactions. This compound exhibits high thermal and chemical stability, making it suitable for demanding reaction conditions. Its structural features contribute to improved lipophilicity, which is advantageous in drug design for optimizing pharmacokinetic properties.
234450-34-1 structure
Product Name:5,7-Bis(Trifluoromethyl)-4-Chloroquinoline
CAS No:234450-34-1
MF:C11H4ClF6N
MW:299.599582672119
MDL:MFCD00153091
CID:851372
PubChem ID:2736140
Update Time:2025-06-07
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Bis(trifluoromethyl)-4-chloroquinoline
- AC1MC4X3
- AG-A-79175
- CTK6H3546
- KB-98756
- MolPort-001-771-997
- 234450-34-1
- MFCD00153091
- SB68651
- 5,7-Bis(trifluoromethyl)-4-chloro-1-azanaphthalene
- CS-0450194
- DTXSID50371156
- 4-chloro-5,7-bis(trifluoromethyl)quinoline
- AKOS015852853
- PS-7135
- 5,7-Bis(Trifluoromethyl)-4-Chloroquinoline
-
- MDL: MFCD00153091
- Inchi: 1S/C11H4ClF6N/c12-7-1-2-19-8-4-5(10(13,14)15)3-6(9(7)8)11(16,17)18/h1-4H
- InChI Key: VLJHEORCKLWJPZ-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C2C=C(C(F)(F)F)C=C(C(F)(F)F)C2=1
Computed Properties
- Exact Mass: 298.9936458g/mol
- Monoisotopic Mass: 298.9936458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 12.9Ų
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005815-1g |
5,7-Bis(trifluoromethyl)-4-chloroquinoline |
234450-34-1 | 98% | 1g |
3576CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005815-250mg |
5,7-Bis(trifluoromethyl)-4-chloroquinoline |
234450-34-1 | 98% | 250mg |
1347CNY | 2021-05-07 | |
| Fluorochem | 004405-5g |
5,7-Bis(trifluoromethyl)-4-chloroquinoline |
234450-34-1 | 98% | 5g |
£416.00 | 2022-03-01 | |
| Alichem | A189010124-1g |
5,7-Bis(trifluoromethyl)-4-chloroquinoline |
234450-34-1 | 95% | 1g |
$400.00 | 2023-09-02 | |
| TRC | B594685-10mg |
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline |
234450-34-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594685-50mg |
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline |
234450-34-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B594685-100mg |
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline |
234450-34-1 | 100mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM223466-5g |
4-Chloro-5,7-bis(trifluoromethyl)quinoline |
234450-34-1 | 95% | 5g |
$785 | 2021-08-04 | |
| Fluorochem | 004405-1g |
5,7-Bis(trifluoromethyl)-4-chloroquinoline |
234450-34-1 | 98% | 1g |
£97.00 | 2022-03-01 | |
| Apollo Scientific | PC1812-1g |
5,7-Bis(trifluoromethyl)-4-chloroquinoline |
234450-34-1 | 98% | 1g |
£97.00 | 2025-02-21 |
5,7-Bis(Trifluoromethyl)-4-Chloroquinoline Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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